molecular formula C11H15BO3S B112864 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde CAS No. 632325-55-4

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde

Cat. No. B112864
CAS RN: 632325-55-4
M. Wt: 238.12 g/mol
InChI Key: VKSNHTCPMPMGNN-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It also serves as a reagent and catalyst in organic synthesis, particularly in Suzuki coupling reactions for the synthesis of various organic compounds, including heterocyclic compounds and drug molecules .


Chemical Reactions Analysis

This compound is likely to be involved in various chemical reactions. For instance, similar compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Crystal Structure

Compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde have been synthesized and analyzed for their crystal structures. Studies involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have employed techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) was used to calculate molecular structures, which were then compared with X-ray diffraction values, showing consistency (Huang et al., 2021).

Near-infrared Fluorescent Probes

A derivative of the compound, 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, was synthesized and used in creating a novel near-infrared fluorescence probe. This probe involved an indole carbazole borate ester and was characterized by NMR and IR spectroscopy (You-min, 2014).

Synthesis of Formyl Boronate Esters

Formyl boronate esters derived from carbazole and phenoxazine were synthesized, involving a series of reactions including alkylation, formylation, bromination, and borylation. IR, NMR, and HRMS confirmed the successful formation of these structures, potentially serving as key intermediates in various synthetic approaches (Bifari & El-Shishtawy, 2021).

Electrosynthesis and Anodic Methoxylation

Research into the electrooxidation of thiophenes, including tetramethyl-thiophene, revealed insights into the formation and transformation of dimethoxy adducts. This study provides a foundational understanding of the electrosynthesis processes involving similar compounds (Yoshida, Takeda, & Fueno, 1991).

Applications in Material Chemistry

Compounds structurally related to this compound have been explored for their potential in material chemistry, particularly in the synthesis of deeply colored polymers and semiconducting materials. This includes research on polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain and the synthesis of diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole for high-performance semiconducting polymers (Welterlich, Charov, & Tieke, 2012; Kawashima et al., 2013).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSNHTCPMPMGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473579
Record name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

632325-55-4
Record name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde

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